![molecular formula C18H13FN4O2S2 B2400687 N-[3-(4-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 325830-53-3](/img/structure/B2400687.png)
N-[3-(4-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
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Description
“N-[3-(4-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide” is a chemical compound with the molecular formula C18H13FN4O2S2 and a molecular weight of 400.45. It is a quinoxaline derivative .
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as “N-[3-(4-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide”, involves various methods of synthetic strategies . These include the condensation of aromatic diamines with many organic derivatives , intramolecular cyclisation of N-substituted aromatic O-diamines , and ring transformation of aryl aromatic compounds .Molecular Structure Analysis
The molecular structure of “N-[3-(4-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide” consists of a quinoxaline core, a thiophene ring, and a sulfonamide group. The quinoxaline core is a heterocyclic compound that contains a ring system made up of two benzene rings fused with a pyrazine, or a six-membered ring containing four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions. These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Scientific Research Applications
- Anticancer Properties : Certain thiophene-based molecules exhibit anticancer effects. Researchers have explored their potential as chemotherapeutic agents, targeting specific cancer cell lines .
- Anti-Inflammatory Activity : Thiophene derivatives have demonstrated anti-inflammatory properties. For instance, compounds containing the thiophene ring system may act as anti-inflammatory agents .
- Antimicrobial Effects : Some thiophene analogs exhibit antimicrobial activity. These compounds could be valuable in combating bacterial and fungal infections .
- Cardiovascular Benefits : Thiophene-mediated molecules have been investigated for their antihypertensive and anti-atherosclerotic properties .
Material Science and Organic Electronics
Thiophene derivatives play a crucial role in material science and organic electronics:
- Organic Semiconductors : Thiophene-based compounds contribute to the development of organic semiconductors. These materials find applications in electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Industrial Chemistry
Thiophene derivatives also have industrial applications:
- Corrosion Inhibitors : Some thiophene derivatives serve as corrosion inhibitors in industrial processes .
Specific Examples
Let’s explore a couple of relevant compounds based on the thiophene scaffold:
properties
IUPAC Name |
N-[3-(4-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S2/c19-12-7-9-13(10-8-12)20-17-18(22-15-5-2-1-4-14(15)21-17)23-27(24,25)16-6-3-11-26-16/h1-11H,(H,20,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSSFPOTXRTQTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide |
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